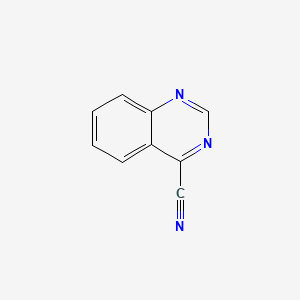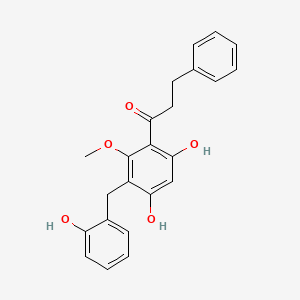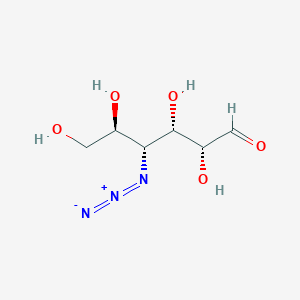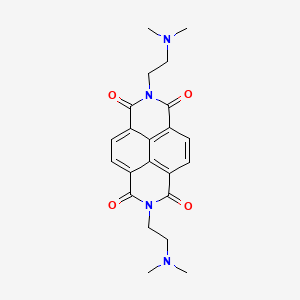
Cyclohexanecarboxylate
Overview
Description
Cyclohexanecarboxylate is a monocarboxylic acid anion that is the conjugate base of cyclohexanecarboxylic acid. It is a conjugate base of a cyclohexanecarboxylic acid.
Scientific Research Applications
1. Catalytic Reactions
Cyclohexanecarboxylate is obtained through the carbonylation of cyclohexene in methanol, catalyzed by palladium(II) chloride–triphenylphosphine. This process is significant in understanding the kinetics of catalytic reactions and the effects of various variables like temperature and pressure on carbonylation rates (Yoshida, Sugita, Kudo, & Takezaki, 1976).
2. Electrochemical Studies
Cyclohexanecarboxylate's electrochemical oxidation is influenced by ultrasonic irradiation, showing a predominance of two-electron products and increased reaction efficiency. This application is pivotal in understanding the modifying effects of ultrasound on electrochemical processes (Chyla et al., 1989).
3. Microbial Metabolism
The aerobic metabolism of cyclohexanecarboxylate by Acinetobacter anitratum has been a subject of study. This research provides insights into the metabolic pathways of cyclohexanecarboxylate in microorganisms, indicating the formation of various compounds like cyclohex-1-ene-1-carboxylate (Rho & Evans, 1975).
4. Photoreactivity Studies
Cyclohexanecarboxylate's photoreactivity has been studied, showing its ability to undergo photodecarboxylation to form cyclohexylmesitylene in certain conditions. This research is crucial in understanding the switching of photoreactivity by acid in chemical reactions (Mori, Wada, & Inoue, 2000).
5. Catalysis in Hydrocarboxylation
Research on the use of gold nanoparticles in catalyzing the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid highlights its potential as a green and efficient catalyst. This study contributes to the development of sustainable catalytic systems (Ribeiro et al., 2017).
properties
CAS RN |
3198-23-0 |
|---|---|
Product Name |
Cyclohexanecarboxylate |
Molecular Formula |
C7H11O2- |
Molecular Weight |
127.16 g/mol |
IUPAC Name |
cyclohexanecarboxylate |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/p-1 |
InChI Key |
NZNMSOFKMUBTKW-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)C(=O)[O-] |
Canonical SMILES |
C1CCC(CC1)C(=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)
![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)
![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)





![4-[6-(2-chloro-4-methoxyphenoxy)hexyl]-3,5-diethyl-1H-pyrazole](/img/structure/B1212276.png)



